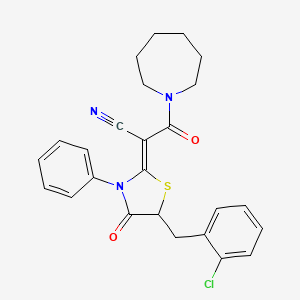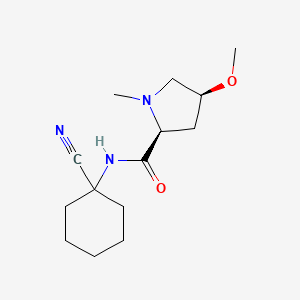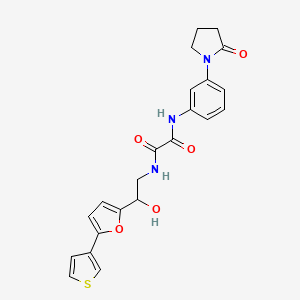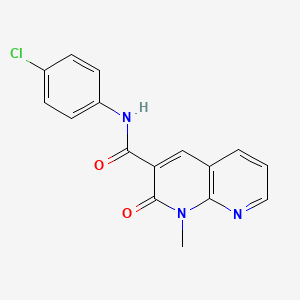
5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.3 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide group with an amino group at the 5-position and a 4-methyl-piperidin-1-yl group at the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C13H18N2O2 and a molecular weight of 234.3 . More specific properties like melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Serotonin Receptor Agonists : Compounds structurally related to 5-Amino-2-(4-methyl-piperidin-1-yl)-benzamide have been studied for their potential as serotonin 4 (5-HT4) receptor agonists. This research is particularly focused on developing compounds with favorable pharmacological profiles for gastrointestinal motility, although challenges remain in improving oral bioavailability due to poor intestinal absorption rates (Sonda et al., 2003).
Nonaqueous Capillary Electrophoresis : In analytical chemistry, derivatives of this compound have been utilized in the development of nonaqueous capillary electrophoretic separation techniques. This method is used for quality control and analysis of pharmaceutical compounds, demonstrating its utility in the pharmaceutical industry (Ye et al., 2012).
Antipsychotic Agents : Research has also been conducted on heterocyclic analogs of this compound, exploring their potential as antipsychotic agents. These studies focus on evaluating the compounds' binding to various receptors, such as dopamine D2 and serotonin 5-HT2, and their efficacy in in vivo models (Norman et al., 1996).
Prokinetic Agents : Some derivatives have been studied for their prokinetic effects, which can stimulate gastrointestinal motility. This research is crucial in developing new treatments for gastrointestinal disorders (Harada et al., 2002).
Antineoplastic Agents : The role of similar compounds in cancer treatment has been explored, particularly as inhibitors of tyrosine kinase in chronic myelogenous leukemia. Understanding the metabolism of these compounds in patients is vital for developing effective cancer therapies (Gong et al., 2010).
Anaplastic Lymphoma Kinase Inhibitors : The impact of hydrolysis-mediated clearance on the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, structurally related to this compound, has been studied. This research provides insights into the metabolic pathways of these compounds, which is crucial for their development as cancer treatments (Teffera et al., 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-amino-2-(4-methylpiperidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-4-6-16(7-5-9)12-3-2-10(14)8-11(12)13(15)17/h2-3,8-9H,4-7,14H2,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFUVIVVIUJUAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2772953.png)



![2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]acetamide](/img/structure/B2772957.png)



![2-[(2-{[(4-chlorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2772963.png)
![2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-dimethylethanamine oxide](/img/structure/B2772966.png)



![1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methylbenzyl)piperidine-4-carboxamide](/img/structure/B2772974.png)